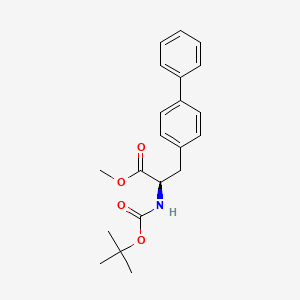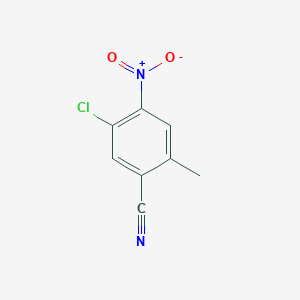
CID 11321044
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 11321044 is a synthetic compound that has been studied for its potential use in a variety of applications, such as drug discovery, drug delivery, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization in Cellular Processes
- Reversible Control of Protein Function: Chemically induced dimerization (CID) is extensively used for reversible and spatiotemporal control of protein function in cells. It's valuable for studying biological processes like signal transductions, membrane and protein trafficking, offering precision in controlling protein functions (Voss, Klewer, & Wu, 2015).
Mental Health Diagnostics
- WHO-Composite International Diagnostic Interview (CIDI): The CIDI is a standardized diagnostic interview designed for assessing mental disorders based on ICD-10 and DSM-III-R definitions. It's widely used in epidemiological studies of mental disorders and has been validated for reliability and validity (Wittchen, 1994).
Advanced Techniques in Biological Research
- Photocaged-Photocleavable Chemical Dimerizer: A novel chemical inducer of protein dimerization has been developed to rapidly turn on and off using light. This allows control over peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating the potential of CID in detailed biological studies (Aonbangkhen et al., 2018).
Mass Spectrometry and Structural Analysis
- Electrospray Ionization-Mass Spectrometry (ESI-MS): CID methods are crucial in ESI-MS for structural studies of large molecules like proteins and oligonucleotides. This technique extends collision-induced dissociation (CID) methods to obtain structural information of large molecules (Smith et al., 1990).
Protein Folding Studies
- Photo-CIDNP NMR Methods: CIDNP, a nuclear magnetic resonance phenomenon, is used to probe the solvent-accessibility of residues in proteins. It offers enhanced sensitivity and is effective in studying transient folding intermediates and other partially folded states of proteins (Mok & Hore, 2004).
Gene Regulation and Editing
- Engineered PROTAC-CID Systems: PROTAC-based scalable CID platforms have been developed for inducible gene regulation and editing. These platforms allow fine-tuning of gene expression and multiplex biological signals, demonstrating the versatility of CID in genetic research (Ma et al., 2023).
Eigenschaften
InChI |
InChI=1S/Si5/c1-2-4-5-3-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWIDQSNKSJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]1[Si][Si][Si][Si]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462194 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentasilane | |
CAS RN |
289-22-5 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)